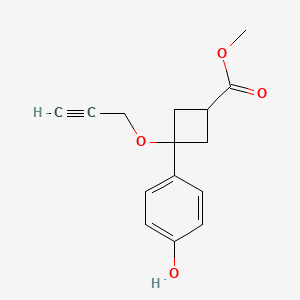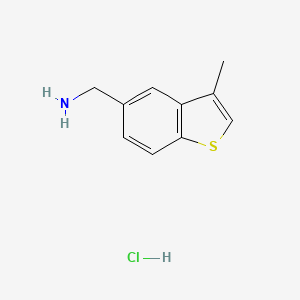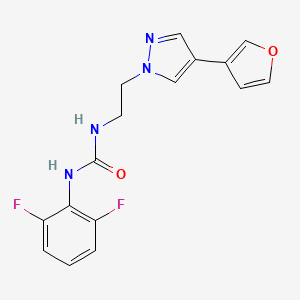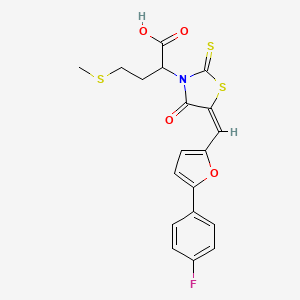![molecular formula C17H15FN4O3 B2818700 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-methoxybenzamide CAS No. 1903307-88-9](/img/structure/B2818700.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a 1,2,3-triazine ring, which is a six-membered aromatic ring with three nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar 1,2,3-triazine compounds often involves reactions such as the Hoffmann-type rearrangement . Other methods include the reaction of 5-bromo-1,2,3-triazines to provide 5-aryloxy-1,2,3-triazines .Molecular Structure Analysis
The molecular structure of this compound likely involves a 1,2,3-triazine core, which is a six-membered aromatic ring with three nitrogen atoms and three carbon atoms. This core is likely functionalized with various groups including a fluoro group, an oxo group, an ethyl group, and a methoxybenzamide group .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Antibacterial Agents : A study synthesized new fluorine-containing triazinones, which have potential as antibacterial agents. These compounds, including variations of the core structure of the chemical compound , showed promising activity in antibacterial applications (Holla, Bhat, & Shetty, 2003).
Photodegradation Studies : Research on the photodegradation of Azinphos-ethyl, a related compound, in different solutions led to the isolation of various photoproducts, including 3,4-dihydro-4-oxo-benzo[d][1,2,3]triazine. This study contributes to understanding the environmental behavior and degradation pathways of related chemicals (Abdou, Sidky, & Wamhoff, 1987).
Receptor Ligand Studies : In another study, structural modifications of a similar compound, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, were explored to understand its binding profile at various receptors, including dopamine and serotonin receptors. This research aids in the development of receptor-targeted drugs (Perrone et al., 2000).
Synthesis Methods : A study detailed the use of Diethylaminosulfur Trifluoride in synthesizing a neuroleptic fluorinated benzamide compound, demonstrating an efficient synthesis method for such compounds (Mukherjee, 1990).
Radiolabeling for PET Imaging : Research was conducted on the design, synthesis, and evaluation of related D(4) dopamine receptor ligands for potential use in PET imaging, highlighting the compound's applicability in neuroimaging (Lacivita et al., 2010).
Dopamine Receptor Density Determination : A potent and selective dopamine D(4) receptor ligand, similar to the compound , was used as a probe for determining the dopamine D(4) receptor density in rat striatum, contributing to neurological research (Colabufo et al., 2001).
Antagonist Study for Serotonergic Neurotransmission : The compound was used in a study of serotonergic neurotransmission, showing its potential in understanding serotonin receptor functions (Plenevaux et al., 2000).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
The compound interacts with both AChE and BuChE, exhibiting inhibitory activity . It has been found to inhibit AChE in a mixed-type inhibition mode The compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .
Result of Action
The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels. This can have various effects at the molecular and cellular levels, including enhanced neurotransmission. In the context of Alzheimer’s disease, this could potentially lead to improvements in cognitive function .
Propiedades
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3/c1-25-15-5-3-2-4-12(15)16(23)19-8-9-22-17(24)13-10-11(18)6-7-14(13)20-21-22/h2-7,10H,8-9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKMCBDJRGBUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-methoxyanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2818619.png)


![2-[(3-benzyl-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl)methyl]benzonitrile](/img/structure/B2818625.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2818626.png)
![4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2818627.png)
![N-(4-fluorobenzyl)-3-isobutyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2818628.png)


![2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one](/img/structure/B2818633.png)
![1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethyl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2818636.png)

